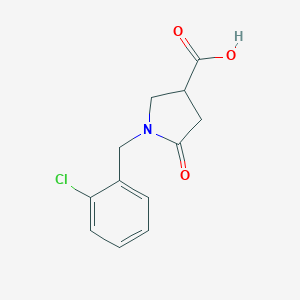![molecular formula C39H38N6O3 B060705 (4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis[[3-(1H-pyrazol-4-yl)phenyl]methyl]-1,3-diazepan-2-one CAS No. 189275-62-5](/img/structure/B60705.png)
(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis[[3-(1H-pyrazol-4-yl)phenyl]methyl]-1,3-diazepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis[[3-(1H-pyrazol-4-yl)phenyl]methyl]-1,3-diazepan-2-one, commonly known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Mecanismo De Acción
TAK-659 works by irreversibly binding to (4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis[[3-(1H-pyrazol-4-yl)phenyl]methyl]-1,3-diazepan-2-one and inhibiting its kinase activity. (4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis[[3-(1H-pyrazol-4-yl)phenyl]methyl]-1,3-diazepan-2-one is a critical enzyme in the BCR signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of (4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis[[3-(1H-pyrazol-4-yl)phenyl]methyl]-1,3-diazepan-2-one prevents downstream signaling and ultimately leads to cell death.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, TAK-659 has also been shown to have anti-inflammatory effects. In a study published in the Journal of Pharmacology and Experimental Therapeutics, TAK-659 was shown to inhibit the production of pro-inflammatory cytokines in a mouse model of rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of TAK-659 is its selectivity for (4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis[[3-(1H-pyrazol-4-yl)phenyl]methyl]-1,3-diazepan-2-one. Unlike other (4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis[[3-(1H-pyrazol-4-yl)phenyl]methyl]-1,3-diazepan-2-one inhibitors, TAK-659 does not inhibit other kinases in the same family, such as Tec and Itk. This selectivity reduces the risk of off-target effects and toxicity. However, one limitation of TAK-659 is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
For TAK-659 include combination therapy, development of more soluble analogs, and exploration in other B-cell malignancies.
Métodos De Síntesis
The synthesis of TAK-659 involves a multi-step process that starts with the reaction of 3-(1H-pyrazol-4-yl)benzylamine with 2,3-dibromo-1-propanol to form a protected alcohol intermediate. This intermediate is then reacted with benzyl bromide to form the dibenzylated product. The protected alcohol group is then removed, and the resulting alcohol is reacted with 1,3-dibromo-5,6-dihydroxy-2-one to form the final product.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied in preclinical models and has shown promising results in the treatment of B-cell malignancies. In a study published in Cancer Research, TAK-659 was shown to inhibit BCR signaling and induce apoptosis in CLL cells. Another study published in Blood demonstrated that TAK-659 was effective in inhibiting BCR signaling and inducing cell death in NHL cells.
Propiedades
Número CAS |
189275-62-5 |
|---|---|
Nombre del producto |
(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis[[3-(1H-pyrazol-4-yl)phenyl]methyl]-1,3-diazepan-2-one |
Fórmula molecular |
C39H38N6O3 |
Peso molecular |
638.8 g/mol |
Nombre IUPAC |
(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis[[3-(1H-pyrazol-4-yl)phenyl]methyl]-1,3-diazepan-2-one |
InChI |
InChI=1S/C39H38N6O3/c46-37-35(19-27-9-3-1-4-10-27)44(25-29-13-7-15-31(17-29)33-21-40-41-22-33)39(48)45(36(38(37)47)20-28-11-5-2-6-12-28)26-30-14-8-16-32(18-30)34-23-42-43-24-34/h1-18,21-24,35-38,46-47H,19-20,25-26H2,(H,40,41)(H,42,43)/t35-,36-,37+,38+/m1/s1 |
Clave InChI |
USPVZNGEOQQYLK-RNATXAOGSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H]([C@H](N(C(=O)N2CC3=CC(=CC=C3)C4=CNN=C4)CC5=CC(=CC=C5)C6=CNN=C6)CC7=CC=CC=C7)O)O |
SMILES |
C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)C4=CNN=C4)CC5=CC(=CC=C5)C6=CNN=C6)CC7=CC=CC=C7)O)O |
SMILES canónico |
C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)C4=CNN=C4)CC5=CC(=CC=C5)C6=CNN=C6)CC7=CC=CC=C7)O)O |
Otros números CAS |
189275-62-5 |
Sinónimos |
XN974 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



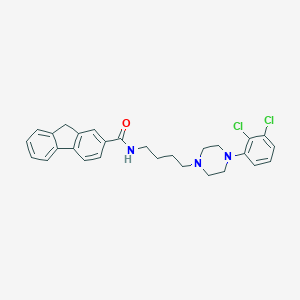
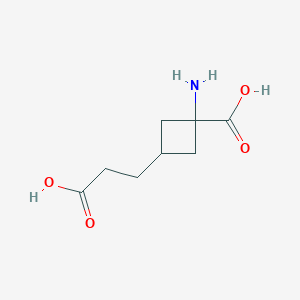

![Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B60632.png)

![6-Chloroimidazo[1,2-b]pyridazine-2-carboxamide](/img/structure/B60634.png)
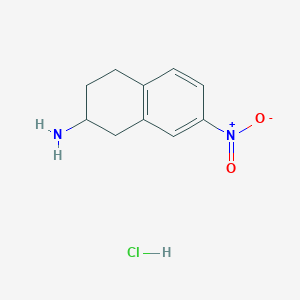

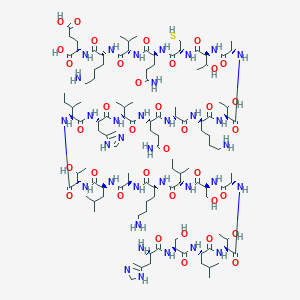
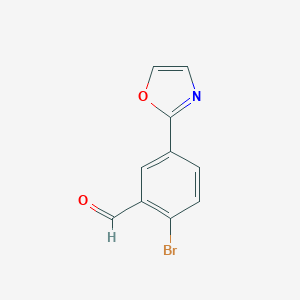
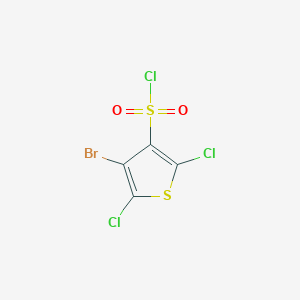

![Isoxazolo[4,3-B]pyridine-3-carbonitrile](/img/structure/B60656.png)
